molecular formula C25H22N2O3S2 B2832971 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide CAS No. 865175-66-2

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide

Cat. No.: B2832971
CAS No.: 865175-66-2
M. Wt: 462.58
InChI Key: JSRDRXKHOQTDNG-QPLCGJKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzothiazole-derived acetamide featuring a methylsulfonyl group at position 6, an allyl substituent at position 3, and a diphenylacetamide moiety. The (Z)-configuration of the imine bond in the benzo[d]thiazol-2(3H)-ylidene scaffold is critical for its stereoelectronic properties, which influence binding interactions in biological systems.

Properties

IUPAC Name

N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3S2/c1-3-16-27-21-15-14-20(32(2,29)30)17-22(21)31-25(27)26-24(28)23(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h3-15,17,23H,1,16H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRDRXKHOQTDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzo[d]thiazole core through a cyclization reaction involving a thiourea derivative and an appropriate aldehyde. The allyl and methylsulfonyl groups are then introduced via alkylation and sulfonation reactions, respectively. The final step involves the formation of the (Z)-ylidene moiety through a condensation reaction with 2,2-diphenylacetamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The benzo[d]thiazole core can be reduced to form a dihydro derivative.

    Substitution: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group can yield an epoxide, while reduction of the benzo[d]thiazole core can produce a dihydrobenzo[d]thiazole derivative. Substitution reactions can lead to a variety of products depending on the nucleophile employed.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The benzo[d]thiazole core is known to exhibit various biological activities, including antimicrobial and anticancer properties. Researchers may explore its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be studied for their pharmacological properties

Industry

In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it a valuable component in the formulation of high-performance materials.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The benzo[d]thiazole core can engage in π-π stacking interactions with aromatic residues in proteins, while the allyl and methylsulfonyl groups can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes analogs with benzothiazole or quinoline cores, though none directly match the target compound. Below is a comparative analysis based on structural and synthetic similarities:

Table 1: Structural and Functional Comparison

Compound Name (ID) Core Structure Key Substituents Potential Biological Relevance
Target Compound Benzo[d]thiazol-2(3H)-ylidene 3-allyl, 6-methylsulfonyl, N-diphenylacetamide Hypothesized kinase/modulatory activity
I7 () Quinolinium iodide 1-methyl, 4-piperidinyl, E-configuration styryl-indole Fluorescent probes or DNA intercalation
I8 () Quinolinium iodide 4-fluorostyryl, 3-methylbenzo[d]thiazol-2(3H)-ylidene Antimicrobial/antiparasitic activity
I10 () Quinolinium iodide 3-(4-methylpiperidinyl)propyl, Z-configuration benzo[d]thiazol-2(3H)-ylidene Potential CNS-targeting agents
Scheme 1 derivatives () 1,3,4-Oxadiazole-thiazole Sulfanyl-propanamide, substituted phenyl groups Antimicrobial/anticancer candidates

Key Observations:

Substituent Impact: The methylsulfonyl group in the target compound may enhance solubility and hydrogen-bonding capacity compared to halogenated (e.g., I8’s 4-fluorostyryl) or alkylated (e.g., I10’s piperidinyl) analogs .

Biological Implications: Quinolinium derivatives (I7-I10) exhibit fluorescence and antimicrobial properties, but the target’s diphenylacetamide group may shift its mechanism toward protein-binding or enzyme inhibition, akin to kinase-targeting benzothiazoles .

Biological Activity

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide is a synthetic compound recognized for its potential therapeutic applications due to its unique structural features, including a benzo[d]thiazole moiety and various functional groups. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound's molecular formula is C19H18N2O3SC_{19}H_{18}N_{2}O_{3}S with a molecular weight of approximately 418.6 g/mol. Its structure includes:

  • Benzo[d]thiazole ring : Contributes to the compound's biological activity.
  • Allyl group : Enhances reactivity and potential interaction with biological targets.
  • Methylsulfonyl group : Improves solubility and may influence pharmacokinetics.

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential in multiple therapeutic areas:

Antinociceptive Effects

Research indicates that compounds with similar structures can inhibit soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are involved in pain modulation. Dual inhibitors of these enzymes have shown promise in alleviating pain without the common side effects associated with traditional analgesics like opioids .

Antioxidant Properties

Studies on benzothiazole derivatives suggest that they exhibit significant antioxidant activity. For instance, the compound was evaluated using assays such as DPPH and FRAP, demonstrating its ability to scavenge free radicals effectively . This property could be beneficial in preventing oxidative stress-related diseases.

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects, particularly through the inhibition of pro-inflammatory enzymes like 5-lipoxygenase. In vitro studies reported IC50 values in the sub-micromolar range, indicating potent anti-inflammatory activity .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related benzothiazole compounds reveal that modifications to the molecular structure significantly affect biological activity. For instance:

CompoundStructural ModificationNotable Activity
BenzothiazoleThiazole ringAntimicrobial, anticancer
AllylphenolAllyl groupAntioxidant, anti-inflammatory
SulfanilamideSulfonamide groupAntibacterial

These findings suggest that specific functional groups play crucial roles in enhancing the pharmacological profile of benzothiazole derivatives .

Case Studies

  • Pain Management : A study evaluated the effects of dual sEH/FAAH inhibitors derived from benzothiazole structures on pain relief in animal models. Results indicated that these compounds provided significant pain relief without affecting locomotor activity, suggesting a safer alternative to conventional pain medications .
  • Antioxidant Efficacy : In another study focused on photoprotective agents, a series of benzothiazole derivatives were synthesized and tested for their antioxidant capabilities. The results highlighted one particular derivative as a promising candidate for further development due to its stability and efficacy against oxidative stress .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide, and how are critical intermediates characterized?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including:

  • Cyclization of 2-aminobenzenethiol derivatives to form the thiazole core.
  • Allylation to introduce the allyl group at the 3-position of the benzo[d]thiazole ring.
  • Sulfonylation using methylsulfonyl chloride to install the methylsulfonyl group at the 6-position.
  • Condensation with 2,2-diphenylacetyl chloride to form the final acetamide structure .
    Critical intermediates are characterized using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm molecular weight and structural integrity. Reaction progress is monitored via Thin-Layer Chromatography (TLC) .

Q. What spectroscopic techniques are employed to confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., allyl protons at δ 5.0–5.8 ppm, aromatic protons at δ 7.0–8.5 ppm). ¹³C NMR confirms carbon frameworks, including sulfonyl (C-SO₂) and amide (C=O) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching theoretical mass).
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% by area normalization) .

Q. What primary biological activities have been observed for this compound, and what assays are used to evaluate them?

  • Methodological Answer :

  • Antimicrobial Activity : Tested via broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) values reported .
  • Anticancer Activity : Evaluated using MTT assays on cancer cell lines (e.g., MCF-7, A549), with IC₅₀ values indicating dose-dependent cytotoxicity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and minimize by-products during synthesis?

  • Methodological Answer :

  • Temperature Control : Maintain 60–80°C during sulfonylation to prevent over-reaction.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.
  • Catalyst Use : Employ triethylamine (TEA) as a base to neutralize HCl by-products during condensation .
  • Reaction Monitoring : Use TLC with hexane:ethyl acetate (4:1) to track progress and terminate reactions at ~90% conversion .

Q. What experimental strategies can elucidate the compound’s mechanism of action, particularly regarding enzyme inhibition?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against bacterial dihydropteroate synthase (DHPS) or human carbonic anhydrase IX (CA-IX) using spectrophotometric methods to measure substrate turnover rates .
  • Molecular Docking : Perform in silico studies (e.g., AutoDock Vina) to predict binding affinities with target enzymes, focusing on sulfonamide-thiazole interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) between the compound and target proteins .

Q. How should researchers address contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC₅₀ values for anticancer activity may arise from differences in MTT assay protocols (e.g., 48 vs. 72-hour exposure) .
  • Validate Compound Purity : Re-test batches with HPLC to rule out impurities affecting bioactivity.
  • Cross-Validate Models : Compare results across in vitro (cell lines) and in vivo (xenograft models) systems to confirm consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.